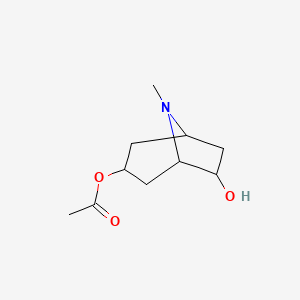
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one is a heterocyclic compound with the molecular formula C7H11N5O It is a derivative of pteridine and is known for its unique structure, which includes a pteridine ring system with an amino group at position 2 and a methyl group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetaldehyde under acidic conditions can lead to the formation of the desired pteridine derivative. The reaction typically requires a controlled temperature and pH to ensure the correct formation of the pteridine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted pteridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-methyltetrahydropterin
- 6-methyl-5,6,7,8-tetrahydropterin
- 6-methyl-5,6,7,8-tetrahydrobopterin
Uniqueness
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one is unique due to its specific substitution pattern and ring structure. This uniqueness gives it distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H13N5O |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H13N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3-5,9-10H,2H2,1H3,(H3,8,11,12,13) |
InChI-Schlüssel |
GRGWASDEOIBWJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC2C(N1)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


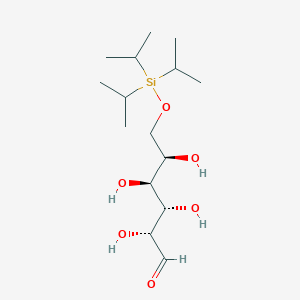
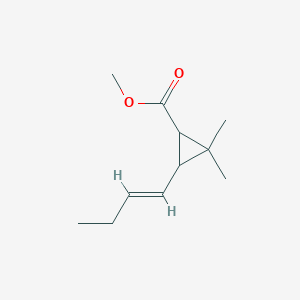
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
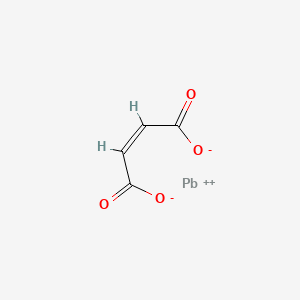
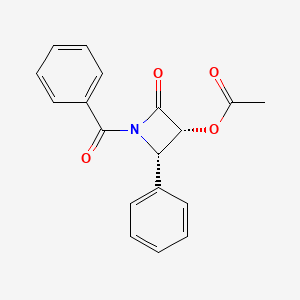
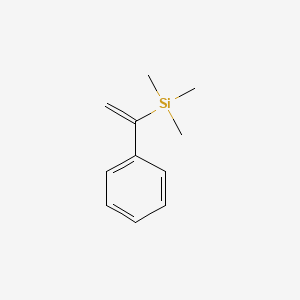
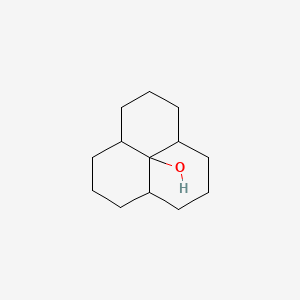
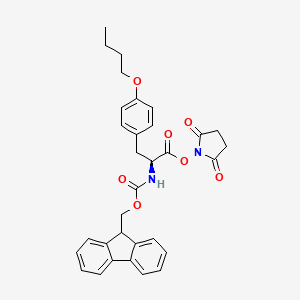
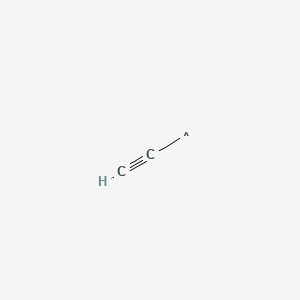

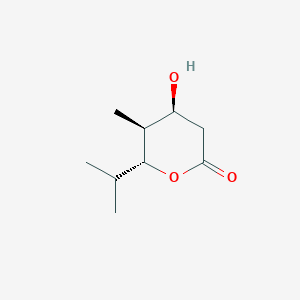
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
